4-bromo-N-[(4-chlorophenyl)methyl]aniline
Overview
Description
4-bromo-N-[(4-chlorophenyl)methyl]aniline is a chemical compound with the molecular formula C13H11BrClN . It is commonly used as a building block in the preparation of pharmaceutical and organic compounds .
Synthesis Analysis
The synthesis of 4-bromo-N-[(4-chlorophenyl)methyl]aniline involves the reaction of p-chlorobenzaldehyde and p-bromoaniline . The detailed reaction mechanism and procedures are usually documented in the lab notebook during the synthesis .Molecular Structure Analysis
The molecular structure of 4-bromo-N-[(4-chlorophenyl)methyl]aniline consists of a hydrophobic benzene ring and an amino group . The molecular weight of this compound is 296.59 .Chemical Reactions Analysis
4-bromo-N-[(4-chlorophenyl)methyl]aniline reacts with acids and powerful oxidizing agents . More detailed information about its chemical reactions can be found in the relevant literature .Physical And Chemical Properties Analysis
4-bromo-N-[(4-chlorophenyl)methyl]aniline has a boiling point of 381.2±27.0 °C and a density of 1.499±0.06 g/cm3 . Its pKa value is predicted to be 2.93±0.25 .Scientific Research Applications
Synthesis and Antimicrobial Activity
4-bromo-N-[(4-chlorophenyl)methyl]aniline, due to its structural components, finds relevance in the synthesis of various organic compounds with potential antimicrobial activities. A study by Jalihal et al. (2009) explored the synthesis of 2,5-disubstituted 1,2,4-triazoles using precursors similar to 4-bromo-N-[(4-chlorophenyl)methyl]aniline. These synthesized compounds were characterized and tested for their antimicrobial efficacy, showcasing the utility of such bromo and chloro substituted anilines in developing antimicrobial agents (Jalihal, Sharabasappa, & Kilarimath, 2009).
Catalyzed Amination Reactions
The palladium-catalyzed amination of aryl halides and aryl triflates is another area where compounds like 4-bromo-N-[(4-chlorophenyl)methyl]aniline play a crucial role. A study by Wolfe and Buchwald (2003) demonstrated the use of such compounds in the amination process to produce N-methyl-N-(4-chlorophenyl)aniline, highlighting the compound's significance in facilitating complex organic reactions (Wolfe & Buchwald, 2003).
Kinetics and Mechanism Studies
Research on the kinetics and mechanisms of reactions involving anilines, including those structurally related to 4-bromo-N-[(4-chlorophenyl)methyl]aniline, provides insights into their reactivity and interaction patterns. Studies like the one conducted by Castro et al. (2005) delve into the anilinolysis of aryl 4-nitrophenyl carbonates in aqueous ethanol, offering a deeper understanding of the reaction mechanisms involving substituted anilines (Castro, Gazitúa, & Santos, 2005).
Polyurethane Synthesis
Compounds like 4-bromo-N-[(4-chlorophenyl)methyl]aniline serve as intermediates in the synthesis of specialized polymers. A study by Buruianǎ et al. (2005) on the synthesis of polyurethane cationomers with anil groups showcases the application of such aniline derivatives in creating polymeric materials with unique properties, such as fluorescence and photochromic mechanisms (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Crystal Structure Analysis
The structural analysis of substituted anilines, including those related to 4-bromo-N-[(4-chlorophenyl)methyl]aniline, contributes to our understanding of their molecular properties and potential applications in materials science. Research by Dey et al. (2003) compared the crystal structures of 4-substituted anilines, revealing the influence of substituents like bromo and chloro groups on the molecular polarization and interactions within crystal lattices (Dey, Jetti, Boese, & Desiraju, 2003).
properties
IUPAC Name |
4-bromo-N-[(4-chlorophenyl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8,16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHVQYWYAQNIKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(4-chlorophenyl)methyl]aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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